molecular formula C14H9ClN2O2 B12118948 Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-73-9

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12118948
CAS No.: 1152513-73-9
M. Wt: 272.68 g/mol
InChI Key: MKLDARAGVFHTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with cyanogen bromide to yield 4-chlorophenyl-1,2,4-oxadiazole. Finally, the oxadiazole is coupled with phenol under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in various chemical interactions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-
  • Phenol, 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-

Uniqueness

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents .

Biological Activity

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- (CAS Number: 79349-25-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The oxadiazole moiety in its structure contributes to various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H9ClN2O2C_{14}H_9ClN_2O_2, with a molecular weight of 272.68 g/mol. Its structure consists of a phenolic group linked to a 1,2,4-oxadiazole ring that contains a chlorophenyl substituent. This combination enhances its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenolic oxadiazole derivatives. For example, compounds derived from the oxadiazole framework have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolSNB-1910
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H46010
N-(3-fluoro-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl) cyclopropaneA5490.010

These compounds were evaluated according to the National Cancer Institute (NCI) protocols and demonstrated effective growth inhibition across multiple cancer types.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Notably:

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolE. coli (Gram-negative)817.0 ± 0.40
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolS. aureus (Gram-positive)817.0 ± 0.15

These results indicate that the compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented as well. For instance:

  • Carnitine Palmitoyltransferase I : Inhibition of this enzyme affects fatty acid metabolism.
  • Alkaline Phosphatase : Certain derivatives have shown promising inhibitory effects with IC50 values as low as 0.420±0.012μM0.420\pm 0.012\mu M, indicating strong potential for therapeutic applications in metabolic disorders .

The biological activity of phenol derivatives containing the oxadiazole ring is attributed to their interaction with various molecular targets:

  • Cell Signaling Pathways : These compounds can modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Gene Expression : They influence genes associated with oxidative stress response and apoptosis .

Case Studies

Several case studies have documented the synthesis and biological evaluation of phenolic oxadiazole derivatives:

  • Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated against multiple cancer cell lines showing varied potency based on structural modifications .
  • Molecular Docking Studies : Docking studies revealed that these compounds bind effectively within the active sites of target proteins such as tubulin, suggesting a mechanism for their anticancer effects .

Properties

CAS No.

1152513-73-9

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C14H9ClN2O2/c15-11-6-4-9(5-7-11)14-16-13(17-19-14)10-2-1-3-12(18)8-10/h1-8,18H

InChI Key

MKLDARAGVFHTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.